An In-depth Technical Guide to 2-(Dimethoxyphosphoryl)acetic Acid (CAS No. 34159-46-1)
An In-depth Technical Guide to 2-(Dimethoxyphosphoryl)acetic Acid (CAS No. 34159-46-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent in Modern Organic Synthesis
2-(Dimethoxyphosphoryl)acetic acid, registered under CAS number 34159-46-1, is a pivotal organophosphorus compound that has carved a significant niche in contemporary organic chemistry.[1][2] Its unique structural features, combining a phosphonate moiety with a carboxylic acid, render it a highly valuable and versatile reagent, particularly in the construction of complex organic molecules. This guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a particular focus on its role in the revered Horner-Wadsworth-Emmons reaction and its utility as a key building block in the development of pharmaceuticals and agrochemicals.
Core Properties and Identification
A thorough understanding of the physicochemical properties of 2-(Dimethoxyphosphoryl)acetic acid is fundamental to its effective and safe use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 34159-46-1 | [1][3][4] |
| Molecular Formula | C₄H₉O₅P | [1][2][3][4] |
| Molecular Weight | 168.09 g/mol | [2][4][5] |
| Appearance | Colorless to pale yellow liquid or solid | [2][4] |
| Synonyms | Dimethylphosphonoacetic acid | [4][5] |
Synthesis of 2-(Dimethoxyphosphoryl)acetic Acid: A Practical Approach
While various methods for the synthesis of phosphonates exist, a common and effective strategy for preparing 2-(dimethoxyphosphoryl)acetic acid and its esters involves the Michaelis-Arbuzov reaction. This reaction provides a reliable pathway to this essential reagent. A representative, though not exhaustive, synthetic approach is outlined below.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 2-(Dimethoxyphosphoryl)acetic acid.
Detailed Experimental Protocol (Illustrative)
This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add an equimolar amount of a suitable bromoacetic acid ester.
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Addition of Trimethyl Phosphite: Slowly add one equivalent of trimethyl phosphite to the bromoacetic acid ester via the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
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Reaction: After the addition is complete, heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).
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Workup: Cool the reaction mixture to room temperature. The resulting phosphonate ester can be purified by distillation under reduced pressure.
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Hydrolysis: The purified 2-(dimethoxyphosphoryl)acetate ester is then subjected to hydrolysis. This can be achieved by heating with an aqueous acid (e.g., HCl) or a base (e.g., NaOH) followed by acidification.
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Isolation: After hydrolysis and subsequent workup (e.g., extraction and solvent removal), 2-(dimethoxyphosphoryl)acetic acid is obtained as the final product.
The Horner-Wadsworth-Emmons Reaction: A Cornerstone of Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly with a high degree of stereoselectivity for the (E)-isomer.[3] 2-(Dimethoxyphosphoryl)acetic acid and its esters are key reagents in this transformation.
Mechanistic Insights
The HWE reaction proceeds through a series of well-defined steps:
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Deprotonation: A base is used to deprotonate the carbon alpha to the phosphonate and the carbonyl group, forming a stabilized phosphonate carbanion.[3]
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Nucleophilic Attack: The nucleophilic carbanion then attacks the carbonyl carbon of an aldehyde or ketone.[3]
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Oxaphosphetane Intermediate: This addition leads to the formation of a cyclic intermediate known as an oxaphosphetane.
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Elimination: The oxaphosphetane intermediate then collapses, eliminating a water-soluble phosphate byproduct and forming the desired alkene.[3]
The stereochemical outcome of the HWE reaction is largely governed by the thermodynamics of the intermediate steps, which generally favors the formation of the more stable (E)-alkene.[3]
Visualizing the Horner-Wadsworth-Emmons Reaction
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Detailed Experimental Protocol for a Horner-Wadsworth-Emmons Reaction
This protocol is a general example and requires optimization for specific substrates.
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Preparation of the Phosphonate Anion: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Slowly add a solution of 2-(dimethoxyphosphoryl)acetic acid or its ester (1.0 equivalent) in anhydrous THF. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
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Reaction with the Carbonyl Compound: Cool the solution of the phosphonate anion to 0 °C. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired alkene.[6]
Applications in Drug Development and Beyond
The utility of 2-(dimethoxyphosphoryl)acetic acid extends into the realm of medicinal chemistry and drug discovery, where the synthesis of complex molecular architectures is paramount.
While direct incorporation of the 2-(dimethoxyphosphoryl)acetic acid moiety into final drug structures is less common, its role as a precursor for introducing α,β-unsaturated ester functionalities is critical. These moieties are present in a variety of biologically active molecules. For instance, the synthesis of certain prostaglandin analogs and other natural products with therapeutic potential often relies on the stereoselective olefination capabilities of the HWE reaction.
Furthermore, derivatives of this reagent are employed in the synthesis of unnatural amino acids and peptidomimetics, which are of significant interest in the development of novel therapeutics.[7] For example, ethyl N-acyl-2-(dimethoxyphosphoryl)glycinate, a derivative, is a useful building block for preparing α,β-unsaturated α-amino acid derivatives.[7]
Beyond pharmaceuticals, this class of compounds finds applications in the synthesis of agrochemicals, such as herbicides and pesticides, where the precise construction of carbon-carbon double bonds is often a key synthetic step.[4]
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with 2-(dimethoxyphosphoryl)acetic acid.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes severe skin burns.
-
Eye Damage/Irritation: Causes serious eye damage.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Ventilation: Use only outdoors or in a well-ventilated area.[8]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[8]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[8]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[8]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician.
Always consult the full Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
2-(Dimethoxyphosphoryl)acetic acid is a testament to the enabling power of organophosphorus chemistry in modern organic synthesis. Its central role in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for the formation of (E)-alkenes, a structural motif prevalent in numerous biologically active compounds. For researchers and scientists in drug development and related fields, a comprehensive understanding of the properties, synthesis, and applications of this versatile reagent is indispensable for the successful design and execution of innovative synthetic strategies.
References
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Wikipedia. (2023, December 19). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-(Dimethoxyphosphoryl)acetic acid. Retrieved from [Link]
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PubChem. (n.d.). (Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester. Retrieved from [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]
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Wang, D., & Xu, J. (2010). A Practical Preparation of Ethyl N-Acyl-2-(dimethoxyphosphoryl)glycinate. Organic Process Research & Development, 14(4), 957-960. [Link]
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